molecular formula C21H38O3 B8750719 Bismenthyl carbonate

Bismenthyl carbonate

Cat. No. B8750719
M. Wt: 338.5 g/mol
InChI Key: QFEHNMKROHXPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06696590B2

Procedure details

The product obtained is analysed by gas chromatography. The purity of the chloroformate is 99%, and less than 0.5% by weight of menthol and 250 ppm of menthyl chloride are found. Bismenthyl carbonate is not detected.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([O-:4])=[O:3].[CH:5]1([CH3:15])[CH2:10][CH2:9][CH:8]([CH:11]([CH3:13])[CH3:12])[CH:7](O)[CH2:6]1.C1(C)CCC(C(C)C)C(Cl)C1.C(=O)(OC1C(C(C)C)CCC(C)C1)OC1C(C(C)C)CCC(C)C1>>[Cl:1][C:2]([O:4][CH:7]1[CH:8]([CH:11]([CH3:13])[CH3:12])[CH2:9][CH2:10][CH:5]([CH3:15])[CH2:6]1)=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)Cl)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC1CC(CCC1C(C)C)C)(OC1CC(CCC1C(C)C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product obtained

Outcomes

Product
Name
Type
Smiles
ClC(=O)OC1CC(CCC1C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06696590B2

Procedure details

The product obtained is analysed by gas chromatography. The purity of the chloroformate is 99%, and less than 0.5% by weight of menthol and 250 ppm of menthyl chloride are found. Bismenthyl carbonate is not detected.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([O-:4])=[O:3].[CH:5]1([CH3:15])[CH2:10][CH2:9][CH:8]([CH:11]([CH3:13])[CH3:12])[CH:7](O)[CH2:6]1.C1(C)CCC(C(C)C)C(Cl)C1.C(=O)(OC1C(C(C)C)CCC(C)C1)OC1C(C(C)C)CCC(C)C1>>[Cl:1][C:2]([O:4][CH:7]1[CH:8]([CH:11]([CH3:13])[CH3:12])[CH2:9][CH2:10][CH:5]([CH3:15])[CH2:6]1)=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)Cl)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC1CC(CCC1C(C)C)C)(OC1CC(CCC1C(C)C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product obtained

Outcomes

Product
Name
Type
Smiles
ClC(=O)OC1CC(CCC1C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06696590B2

Procedure details

The product obtained is analysed by gas chromatography. The purity of the chloroformate is 99%, and less than 0.5% by weight of menthol and 250 ppm of menthyl chloride are found. Bismenthyl carbonate is not detected.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([O-:4])=[O:3].[CH:5]1([CH3:15])[CH2:10][CH2:9][CH:8]([CH:11]([CH3:13])[CH3:12])[CH:7](O)[CH2:6]1.C1(C)CCC(C(C)C)C(Cl)C1.C(=O)(OC1C(C(C)C)CCC(C)C1)OC1C(C(C)C)CCC(C)C1>>[Cl:1][C:2]([O:4][CH:7]1[CH:8]([CH:11]([CH3:13])[CH3:12])[CH2:9][CH2:10][CH:5]([CH3:15])[CH2:6]1)=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)Cl)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC1CC(CCC1C(C)C)C)(OC1CC(CCC1C(C)C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product obtained

Outcomes

Product
Name
Type
Smiles
ClC(=O)OC1CC(CCC1C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.